Tubercidine

Vue d'ensemble

Description

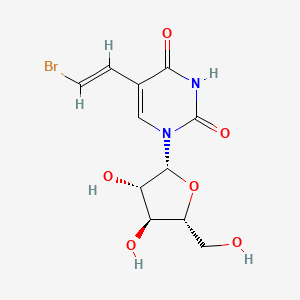

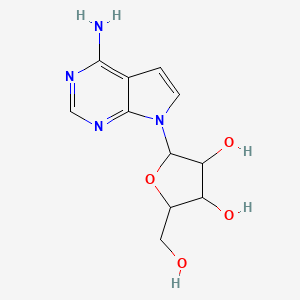

Elle présente une structure unique où un noyau de 7-déazapurine est lié à la partie ribose par une liaison N-glycosidique . Ce composé est produit par la bactérie Streptomyces tubercidicus et a été étudié pour ses diverses activités biologiques, notamment ses propriétés antivirales, antibactériennes et antifongiques .

Applications De Recherche Scientifique

Tubercidin has a wide range of scientific research applications:

Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.

Medicine: The compound has shown potential as an antiviral and antitumor agent.

Industry: Tubercidin is used in the development of new antibiotics and antiviral drugs.

Mécanisme D'action

Target of Action

Tubercidin, an adenosine analog, primarily targets the Purine nucleoside phosphorylase DeoD-type in Escherichia coli . It also targets the non-structural protein 2 in Porcine reproductive and respiratory syndrome virus (PRRSV), which is crucial for the formation of the replication and transcription complex .

Mode of Action

Tubercidin readily substitutes for adenosine in the biological system . It inhibits polymerases by incorporating into DNA or RNA, thereby inhibiting DNA replication, RNA, and protein synthesis . Tubercidin is a weak inhibitor of adenosine phosphorylase and interferes with the phosphorylation of adenosine and AMP . It also suppresses PRRSV at the entry, replication, and release steps of the viral life cycle .

Biochemical Pathways

Tubercidin affects several biochemical pathways. It inhibits the synthesis of DNA, RNA, and protein by incorporating into these nucleic acids . It also suppresses the expression of PRRSV non-structural protein 2, leading to the block of viral RNA synthesis and PRRSV replication .

Result of Action

The molecular and cellular effects of Tubercidin’s action include the inhibition of DNA replication, RNA, and protein synthesis . It also suppresses the expression of PRRSV non-structural protein 2, leading to the block of viral RNA synthesis and PRRSV replication .

Action Environment

It is known that tubercidin exhibits strong anti-prrsv activity

Analyse Biochimique

Biochemical Properties

Tubercidin plays a crucial role in biochemical reactions due to its structural resemblance to adenosine. It is susceptible to phosphorylation by adenosine kinase, resulting in mono-, di-, and tri-phosphorylated forms . This phosphorylation allows tubercidin to act as a powerful inhibitor of RNA and DNA polymerase, thereby interfering with the synthesis of these nucleic acids . Tubercidin interacts with various enzymes, including adenosine kinase and RNA polymerase, inhibiting their activity and disrupting normal cellular processes .

Cellular Effects

Tubercidin exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of several microorganisms, including Mycobacterium tuberculosis, and is cytotoxic to vertebrate cell lines . Tubercidin disrupts RNA metabolism by inhibiting crucial steps such as RNA export, splicing, and localization . It also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the normal function of RNA and DNA polymerase .

Molecular Mechanism

At the molecular level, tubercidin exerts its effects by incorporating into RNA and DNA, thereby inhibiting their metabolism . It binds to RNA and DNA polymerase, preventing the elongation of nucleic acid chains . Tubercidin also inhibits the expression of viral non-structural proteins, blocking viral RNA synthesis and replication . Additionally, it activates the retinoic acid-inducible gene I and nuclear factor kappa-light-chain-enhancer of activated B cell signaling pathways, increasing the expression of interferons and proinflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tubercidin change over time. Tubercidin is stable under normal conditions but can degrade over extended periods . Long-term exposure to tubercidin has been shown to inhibit cellular function by disrupting RNA metabolism and gene expression . In vitro studies have demonstrated that tubercidin effectively inhibits viral replication at various stages of the viral life cycle .

Dosage Effects in Animal Models

The effects of tubercidin vary with different dosages in animal models. At low doses, tubercidin exhibits potent antiviral and antitumor activity . At high doses, it can cause toxic effects, including weight loss and other adverse reactions . Studies have shown that tubercidin can effectively treat diseases such as African trypanosomiasis and leishmaniasis at low doses .

Metabolic Pathways

Tubercidin is involved in several metabolic pathways. It is phosphorylated by adenosine kinase to form mono-, di-, and tri-phosphorylated derivatives . These phosphorylated forms inhibit RNA and DNA polymerase, disrupting nucleic acid synthesis . Tubercidin also interacts with enzymes such as phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine, which are involved in its biosynthesis .

Transport and Distribution

Tubercidin is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is actively transported by nucleoside transporters . Tubercidin accumulates in the nucleus and cytoplasm, where it exerts its inhibitory effects on RNA metabolism . It also interacts with binding proteins and transporters that facilitate its localization within specific cellular compartments .

Subcellular Localization

Tubercidin primarily localizes to the nucleus and cytoplasm of cells . It disrupts the normal localization of RNA-binding proteins and mRNAs, leading to the formation of stress granules and inhibition of RNA export . Tubercidin also affects the localization of nuclear speckle proteins, disrupting their normal function and assembly . These effects on subcellular localization contribute to the overall inhibitory effects of tubercidin on cellular processes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La biosynthèse de la tubercidine implique plusieurs enzymes clés. TubE utilise le phosphoribosylpyrophosphate et la 7-carboxy-7-déazaguanine pour construire l'échafaudage nucléosidique de la déazapurine. TubD fonctionne comme une réductase dépendante du NADPH, catalysant une désamination réductrice irréversible, tandis que TubG agit comme une hydrolase Nudix, préférant le Co2+ pour une activité maximale .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement des procédés de fermentation utilisant Streptomyces tubercidicus. Le bouillon de fermentation est ensuite soumis à des procédés d'extraction et de purification pour isoler la this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : La tubercidine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés.

Réduction : Le composé peut être réduit dans des conditions spécifiques.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du fragment ribose.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes ou les nucléophiles dans des conditions contrôlées.

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés de la this compound, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme outil pour étudier les analogues de nucléosides et leurs interactions avec les enzymes.

Médecine : Le composé a montré un potentiel en tant qu'agent antiviral et antitumoral.

Industrie : La this compound est utilisée dans le développement de nouveaux antibiotiques et médicaments antiviraux.

5. Mécanisme d'action

La this compound exerce ses effets en s'incorporant dans l'ADN et l'ARN, inhibant ainsi leur synthèse. Elle inhibe les polymérases et interfère avec la phosphorylation de l'adénosine et de l'AMP. Cela conduit à l'inhibition de la réplication de l'ADN, du traitement de l'ARN et de la synthèse des protéines . La this compound active également le gène I inductible par l'acide rétinoïque et les voies de signalisation du facteur nucléaire kappa-light-chain-enhancer des cellules B activées, augmentant l'expression des interférons et des cytokines pro-inflammatoires .

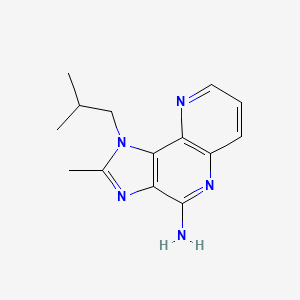

Composés similaires :

- Toyocamycin

- Sangivamycin

- Formycine

- Psicofuranine

- Decoyinine

Comparaison : La this compound est unique parmi ces composés en raison de sa structure spécifique et de la présence d'un noyau de 7-déazapurine. Alors que la toyocamycin et la sangivamycin partagent des activités biologiques similaires, la capacité de la this compound à s'incorporer dans les acides nucléiques et à inhiber leur métabolisme la distingue . La formycine, avec sa liaison C-C inhabituelle de la base au sucre, et la psicofuranine, connue pour sa spécificité de liaison, mettent également en évidence les diverses modifications structurelles qui peuvent conduire à des changements significatifs de l'activité biologique .

Comparaison Avec Des Composés Similaires

- Toyocamycin

- Sangivamycin

- Formycin

- Psicofuranine

- Decoyinine

Comparison: Tubercidin is unique among these compounds due to its specific structure and the presence of a 7-deazapurine core. While toyocamycin and sangivamycin share similar biological activities, tubercidin’s ability to incorporate into nucleic acids and inhibit their metabolism sets it apart . Formycin, with its unusual C-C linkage of the base to the sugar, and psicofuranine, known for its specificity in binding, also highlight the diverse structural modifications that can lead to significant changes in biological activity .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2,(H2,12,13,14)/t6-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZZVAMISRMYHH-KCGFPETGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018946 | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-33-0 | |

| Record name | Tubercidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tubercidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tubercidin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03172 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tubercidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-β-CD-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUBERCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M351LCX45Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)